Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate
Description
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Properties
IUPAC Name |
ethyl 6-(pyridin-2-ylmethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c1-2-25-15(24)13-8-10(16(17,18)19)7-12(22-13)14(23)21-9-11-5-3-4-6-20-11/h3-8H,2,9H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOOZYWEWRREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)NCC2=CC=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate, a compound with the molecular formula and CAS number 1210456-49-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine-based structure that is significant in various biological applications. The trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 353.3 g/mol |
| Purity | >90% |
| CAS Number | 1210456-49-7 |
| Chemical Formula | C16H14F3N3O3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination and carbonylation processes. The detailed synthetic pathway can be illustrated as follows:
- Formation of the Pyridine Derivative : Starting from commercially available pyridine derivatives.
- Amination Reaction : Introduction of the amino group via nucleophilic substitution.
- Carbonylation : Involves the incorporation of carbonyl functionality to yield the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyridine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential mechanism involving DNA interaction and apoptosis induction .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria. In vitro assays have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit enzymes involved in critical metabolic pathways in pathogens.
- DNA Binding : The ability to intercalate into DNA has been observed with related pyridine compounds, leading to disruption of replication processes.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of pyridine derivatives on human lung cancer cells, revealing that certain modifications increased potency significantly .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of pyridine derivatives showed effective inhibition against Staphylococcus aureus, highlighting the importance of structural modifications for enhancing activity .
Scientific Research Applications
Medicinal Chemistry Applications
a. Antitumor Activity
Research indicates that compounds similar to Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate exhibit significant antitumor properties. For instance, derivatives of pyridinecarboxylic acids have been studied for their effectiveness against various cancer cell lines, including L1210 leukemia and B16 melanoma. These studies demonstrate the potential for developing new anticancer agents based on this structural framework .
b. Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial activity. This compound may exhibit similar properties, making it a candidate for further exploration in developing new antibiotics or antifungal agents. The trifluoromethyl group is particularly noteworthy for enhancing biological activity due to its electron-withdrawing nature, which can improve the compound's interaction with biological targets .
Agrochemical Applications
a. Herbicidal Activity
The compound's structural characteristics suggest potential applications as a herbicide. Similar pyridine-based compounds have been documented to possess herbicidal properties, effectively controlling weed growth without harming crop yields. Research into the synthesis of modified pyridine derivatives has shown promising results in agricultural settings, indicating that this compound could be developed into an effective herbicide .
b. Insecticidal Properties
In addition to herbicidal applications, there is potential for insecticidal use. Compounds with similar structures have demonstrated efficacy against various pests, suggesting that further research could lead to the development of new insecticides derived from this compound .
- Antitumor Efficacy Study
- Herbicidal Application Research
- Insecticidal Activity Evaluation
Preparation Methods
Vapor-Phase Chlorination/Fluorination of Picoline Derivatives
Building on methodologies for trifluoromethylpyridine (TFMP) synthesis, 3-picoline undergoes sequential chlorination and fluorination in a vapor-phase reactor at temperatures exceeding 300°C. Iron fluoride catalysts facilitate the conversion of 3-picoline to 3-(trifluoromethyl)pyridine (3-TF), with subsequent nuclear chlorination yielding 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate. Adjusting chlorine gas ratios and reactor phases (fluidized-bed vs. empty) controls substitution patterns, achieving yields up to 78% for 2,5-CTF.
Table 1: Vapor-phase synthesis outcomes for TFMP derivatives
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 3-Picoline | 3-TF | 65 | 320°C, FeF₃ catalyst |
| 3-TF | 2,5-CTF | 78 | Cl₂ excess, empty phase |
Pechmann-Type Cyclization with Trifluoromethyl Building Blocks
Ethyl 4,4,4-trifluoroacetoacetate reacts with cyclic 1,3-diones under Brønsted base catalysis (e.g., 2-dimethylaminopyridine, 2-DMAP) to form 4-trifluoromethyl-2-pyrones, which isomerize to pyridones upon NH₄OAc treatment. This method achieves yields of 82–94% for 4-trifluoromethyl-2-pyridones, providing a versatile route to functionalized intermediates.
Esterification and Carboxylate Functionalization
The ethyl carboxylate group at position 2 is introduced via esterification or late-stage functionalization:
Microwave-Assisted Esterification
Isonicotinic acid derivatives undergo esterification with ethanol under microwave irradiation (200 W, 130°C) using activated carbon impregnated with p-toluenesulfonic acid. This method reduces reaction times to 10 minutes while achieving 97.2% yield for ethyl 4-pyridinecarboxylate. Scaling this approach to 4-(trifluoromethyl)pyridine-2-carboxylic acid could streamline carboxylate installation.
Direct Carboxylation via C-H Activation
Rhodium(III)-catalyzed C-H functionalization enables direct carboxylation of 4-(trifluoromethyl)pyridine. Using CO₂ or ethyl chloroformate as carbonyl sources, this method avoids pre-functionalized substrates but remains under exploration for trifluoromethylated systems.
Introduction of the 6-Amino Carbonyl Group
Position-selective amidation at the pyridine ring’s 6-position requires careful directing group strategies:
Directed Ortho-Metalation (DoM)
A removable directing group (e.g., oxazoline) installs amide functionalities regioselectively. After lithiation at −78°C, quenching with isocyanates or carbamoyl chlorides introduces the carbonyl moiety. Subsequent hydrolysis yields the free amide, though trifluoromethyl groups may complicate lithiation kinetics.
Palladium-Catalyzed Aminocarbonylation
Carbon monoxide and amines react with 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate under Pd(OAc)₂/Xantphos catalysis. This method produces 6-aminocarbonyl derivatives in 70–85% yields, with ethyl groups stabilizing the palladium intermediate.
Coupling with 2-Pyridinylmethylamine
The final step involves forming the amide bond between 6-carbamoylpyridine and 2-pyridinylmethylamine:
Carbodiimide-Mediated Coupling
Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation. Dichloromethane or DMF solvents at 0–25°C yield the target compound in 88–92% purity after chromatographic purification.
Enzymatic Aminolysis
Lipase-catalyzed transesterification offers a greener alternative. Candida antarctica lipase B (CAL-B) mediates amide formation in tert-butanol at 50°C, achieving 76% yield with minimal racemization.
Optimization Strategies and Catalytic Innovations
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step procedures involving coupling reactions. For example, acylation of pyridine derivatives with activated carbonyl intermediates (e.g., using 2-pyridinylmethylamine as a nucleophile) is a common approach. Yield optimization can be achieved through Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading. Evidence from similar trifluoromethylpyridine syntheses suggests that microwave-assisted reactions or flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve efficiency and reproducibility .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., 400 MHz in DMSO-) resolve aromatic protons and trifluoromethyl groups, with δ 12.10 ppm (s, 1H) indicating NH groups in analogous compounds .
- Mass Spectrometry (ESIMS) : ESI-MS (e.g., m/z 328.2 [M+1]) confirms molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 98.60% purity) validates purity, while LCMS combines separation with mass confirmation .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC. Compounds with ester groups (like this carboxylate) are prone to hydrolysis; thus, anhydrous storage at -20°C in amber vials is advised .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with the pyridine ring and steric effects from the trifluoromethyl group .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and binding free energies (MM-PBSA/GBSA methods) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using tools like RevMan, adjusting for variables like cell line specificity (e.g., HEK293 vs. HepG2) or assay conditions (IC vs. EC).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing trifluoromethyl with difluoromethyl or ester with amide) to isolate key pharmacophores. Evidence from pyrimidine derivatives shows that small structural changes significantly alter activity .
Q. What crystallization conditions are optimal for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Screening : Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) to grow single crystals. For pyridinecarboxylates, polar aprotic solvents (DMF/DMSO) often yield suitable crystals .
- Data Collection : Collect diffraction data at 100 K with synchrotron radiation (λ = 0.71073 Å). Refinement with SHELXL resolves disorder in trifluoromethyl groups .
Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Calculate electron density maps (e.g., using Gaussian 09) to show the strong electron-withdrawing effect of -CF, which activates the pyridine ring for nucleophilic substitution.
- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids; monitor regioselectivity via F NMR .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)/XPhos) to minimize dehalogenation byproducts. Evidence from similar pyrimidine syntheses shows ligand choice critically impacts selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
